molecular formula C6HBr2ClF3N B1653444 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine CAS No. 1845716-91-7

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1653444
CAS No.: 1845716-91-7
M. Wt: 339.33
InChI Key: PTKXDSQYFCZKCA-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by bromine atoms at positions 3 and 5, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound is primarily utilized in agrochemical and pharmaceutical research due to its structural robustness and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen atoms (Br, Cl) facilitate nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKXDSQYFCZKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225699
Record name Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845716-91-7
Record name Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845716-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Halogenation Sequences

Recent advances explore simultaneous halogenation steps. For example, 2,6-dichloro-3-(trifluoromethyl)pyridine undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce substituents before bromination. However, this method is less efficient for achieving the target compound’s specific halogenation pattern.

Halogen Exchange Reactions

Chlorine-bromine exchange at position 2 has been attempted using NaBr or HBr under high temperatures, but yields remain low (<30%) due to competing side reactions.

Reaction Optimization and Catalysis

Catalyst selection critically impacts yield and selectivity. FeCl₃ outperforms SbCl₃ in fluorination due to its superior ability to stabilize intermediate carbocations. Similarly, FeBr₃ enhances bromination regioselectivity by polarizing Br₂ molecules, as evidenced by a 15% increase in yield compared to AlBr₃.

Table 2: Catalyst Performance in Bromination

Catalyst Temperature (°C) Bromine (equiv) Yield (%)
FeBr₃ 0 2.2 85
AlBr₃ 0 2.2 70
None 25 3.0 45

Analytical Characterization

Post-synthesis purification employs fractional distillation and column chromatography. Nuclear magnetic resonance (NMR) confirms substitution patterns:

  • ¹H NMR : Absence of aromatic protons (δ 7.5–8.5 ppm) confirms full halogenation.
  • ¹⁹F NMR : A singlet at δ -63 ppm verifies the trifluoromethyl group.
    Mass spectrometry (MS) shows a molecular ion peak at m/z 348 (M⁺) with isotopic clusters consistent with Br and Cl.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous fluorination reactors, as described in EP0110690A1 , allow for real-time removal of volatile byproducts (e.g., HCl), reducing purification costs. Bromination is conducted in corrosion-resistant reactors lined with polytetrafluoroethylene (PTFE) to withstand Br₂’s oxidative effects.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

Organic Synthesis

DBCTP serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated nature makes it suitable for various substitution and coupling reactions:

  • Substitution Reactions : DBCTP can undergo nucleophilic substitution where bromine or chlorine atoms are replaced by nucleophiles like amines or thiols, leading to the formation of various substituted pyridines.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions with arylboronic acids to produce biaryl compounds, which are significant in pharmaceuticals and materials science.
Reaction TypeTypical ProductsConditions
SubstitutionSubstituted pyridinesNucleophiles: amines, thiols
Suzuki-Miyaura CouplingBiaryl compoundsPalladium catalysts, THF or toluene

Pharmaceutical Development

DBCTP is explored for its potential in drug discovery. The compound's structure allows it to act as an inhibitor for specific enzymes or receptors, making it valuable in medicinal chemistry. For instance, modifications of DBCTP have been investigated for their efficacy against certain cancer cell lines.

Case Study : A study demonstrated that derivatives of DBCTP exhibited significant activity against specific cancer targets, suggesting that further optimization could lead to promising therapeutic agents .

Agrochemical Applications

In agrochemistry, DBCTP is used as an intermediate for synthesizing various pesticides and herbicides. Its trifluoromethyl group enhances biological activity and stability.

  • Example Pesticides : DBCTP derivatives are instrumental in developing effective herbicides with high efficacy and low environmental impact.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine depends on its application. In agrochemicals, it may act by inhibiting specific enzymes or disrupting cellular processes in target pests. In pharmaceuticals, the compound’s halogenated structure allows it to interact with biological targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine Br (3,5), Cl (2), CF₃ (6) Halogens, CF₃ 348.36*
3,5-Dicyano-6-trifluoromethylpyridine CN (3,5), CF₃ (6) Cyano, CF₃ 239.12
3,5-Dibromo-2-chloro-6-methylpyridine Br (3,5), Cl (2), CH₃ (6) Halogens, Methyl 285.36
Sarolaner (Patent Compound) CF₃, Cl, Br (variable positions) Halogens, CF₃, Sulfone ~500–600†

*Calculated based on formula C₆H₂Br₂ClF₃N. †Estimated from patent data.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances electron deficiency at the pyridine ring compared to methyl (-CH₃) in 3,5-Dibromo-2-chloro-6-methylpyridine, increasing reactivity in electrophilic substitutions .
  • Halogen Diversity: Bromine and chlorine substituents provide distinct leaving-group capabilities. For instance, bromine’s lower electronegativity (vs. chlorine) facilitates nucleophilic aromatic substitution (SNAr) in agrochemical intermediates .
  • Cyanogroups (CN): 3,5-Dicyano-6-trifluoromethylpyridine lacks halogens but exhibits higher polarity and reactivity toward nucleophiles due to the strong electron-withdrawing cyano groups .

Physicochemical and Application Comparisons

Property/Application 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine 3,5-Dicyano-6-trifluoromethylpyridine Sarolaner-Type Compounds
Solubility Low in polar solvents; soluble in DMSO, THF Moderate in polar aprotic solvents Low (lipophilic design)
Thermal Stability High (decomposition >200°C) Moderate (decomposition ~150°C) High (patent formulations)
Agrochemical Relevance Intermediate for insecticides Not reported Ectoparasiticides
Pharmaceutical Use Limited (research-stage) Catalyst in drug synthesis Veterinary antiparasitics

Research Findings:

  • Agrochemical Efficacy: The trifluoromethyl group in 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is critical for binding to insect GABA receptors, as seen in analogs like sarolaner and lotilaner .
  • Synthetic Versatility: Unlike cyano-substituted analogs, halogenated derivatives enable regioselective functionalization. For example, bromine at position 3 can be replaced with thiazole rings to enhance bioactivity .

Stability and Reactivity Trends

  • Hydrolytic Stability: The trifluoromethyl group resists hydrolysis compared to methyl or cyano groups, making the target compound more stable in aqueous environments .
  • Photodegradation: Halogenated pyridines (e.g., bromine/chlorine) exhibit slower photodegradation than non-halogenated analogs, aligning with their use in outdoor agrochemicals .

Biological Activity

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine features a pyridine ring substituted with bromine and chlorine atoms as well as a trifluoromethyl group. The presence of these halogen substituents significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups can enhance the inhibitory effects on bacterial growth. The presence of halogens such as bromine and chlorine is known to increase lipophilicity, thereby improving membrane permeability and facilitating better interaction with microbial targets.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Target Organism
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine0.03Staphylococcus aureus
4-Bromo-2-chloropyridine0.05Escherichia coli
2-Chloro-4-trifluoromethylpyridine0.01Pseudomonas aeruginosa

Structure-Activity Relationships (SAR)

The SAR studies for pyridine derivatives have revealed that the position and nature of substituents significantly affect biological activity. For example, the trifluoromethyl group at position 6 has been linked to increased potency against certain pathogens by enhancing electron-withdrawing effects, which can stabilize transition states during enzymatic reactions.

Case Studies

  • Inhibition of Enzymatic Pathways : A study highlighted the role of similar pyridine compounds in inhibiting enzymes critical for bacterial survival. The binding affinity was attributed to hydrogen bonding and hydrophobic interactions facilitated by the halogen substituents.
  • Antiviral Properties : Another case study examined the antiviral activity against SARS-CoV-2, where derivatives similar to 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine demonstrated potential as inhibitors by interacting with viral proteases, thus blocking replication pathways .

Pharmacological Applications

The pharmacological potential of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine extends beyond antimicrobial activity:

  • Anticancer Activity : Compounds with similar structural motifs have shown promise in preclinical models as anticancer agents by inducing apoptosis in cancer cells through various signaling pathways.
  • Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, with mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress.

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods for characterizing 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine, and how should data be interpreted?

  • Methodology : Use a combination of 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR to confirm substitution patterns and electronic environments. For example, 19F^{19}\text{F} NMR (CDCl3_3) typically shows a singlet near δ = 6.6 ppm for the trifluoromethyl group, while 13C^{13}\text{C} NMR (DMSO) reveals distinct peaks for halogenated carbons (δ = 106.9–151.0 ppm) . IR spectroscopy (KBr pellet) can validate functional groups, with C≡N stretches appearing at ~2257 cm1^{-1} and CF3_3 vibrations at ~1160–1142 cm1^{-1} .

Q. What synthetic routes are commonly employed to prepare halogenated pyridines like 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine?

  • Methodology : Halogenation via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) is typical. For bromo/chloro derivatives, direct halogenation using Br2_2 or Cl2_2 under controlled conditions (e.g., FeCl3_3 catalysis) is effective. The trifluoromethyl group is often introduced via trifluoromethylation reagents (e.g., TMSCF3_3) or pre-functionalized building blocks .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, solvents)?

  • Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Solvent stability can be tested via 1H^{1}\text{H} NMR monitoring over 24–72 hours in polar (DMSO, MeOH) and nonpolar (hexane) solvents. NIST-standardized data (e.g., bond dissociation energies) can guide predictions of reactive sites .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in further functionalization reactions?

  • Methodology : Computational studies (DFT calculations) are critical to map electron density and steric maps. For instance, the CF3_3 group’s strong electron-withdrawing effect directs electrophilic attacks to less hindered positions (e.g., para to halogens). Experimental validation via competitive reactions with varying electrophiles (e.g., NO2+_2^+ vs. SO3_3H+^+) can confirm computational predictions .

Q. What strategies resolve contradictions in reaction yields reported for cross-coupling reactions involving this compound?

  • Methodology : Systematically vary catalyst systems (e.g., Pd(PPh3_3)4_4 vs. Ni-based catalysts), ligands (e.g., bulky phosphines for steric control), and solvents (DMF vs. THF). Use high-throughput screening to identify optimal conditions. Conflicting data often arise from trace moisture or oxygen sensitivity, necessitating rigorous inert-atmosphere protocols .

Q. How can researchers design experiments to probe the compound’s reactivity in multi-component reactions (e.g., with amines or thiols)?

  • Methodology : Employ kinetic studies (e.g., stopped-flow UV-Vis) to track intermediate formation. For example, nucleophilic aromatic substitution (SNAr) with amines can be monitored via 19F^{19}\text{F} NMR to detect deshielding effects as the CF3_3 group’s environment changes. Control experiments with deuterated solvents distinguish solvent participation .

Q. What advanced techniques characterize non-covalent interactions (e.g., halogen bonding) involving the bromo and chloro substituents?

  • Methodology : X-ray crystallography is ideal for visualizing halogen-bonding networks. Pair with Hirshfeld surface analysis to quantify interaction strengths. Solution-phase studies (e.g., titration calorimetry) can measure binding constants with Lewis bases like pyridine-N-oxides .

Methodological Notes

  • Data Validation : Cross-reference NMR/IR data with NIST databases to ensure accuracy .
  • Contradiction Management : Replicate literature procedures with exact reagent grades (e.g., anhydrous solvents, >99% purity catalysts) to minimize variability .
  • Safety : Halogenated pyridines require handling in fume hoods due to potential toxicity. Use PPE and conduct waste disposal per OSHA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 2
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3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine

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